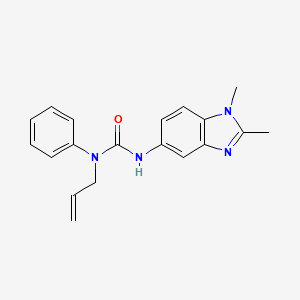![molecular formula C17H15ClN2O3 B5698275 N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential biological activities. CNPA is a member of the acrylamide family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, studies have shown that it may exert its biological activities by interacting with specific targets in cells. For instance, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter signaling. This compound has also been shown to inhibit the activity of ATP synthase, which is involved in energy production in cells. In addition, this compound has been shown to induce oxidative stress in cells, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, this compound also has some limitations. It is highly reactive and can undergo undesired side reactions, which can affect the accuracy of experimental results. In addition, this compound is toxic and requires careful handling and disposal.
Direcciones Futuras
For the study of N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide include further exploration of its potential as a fluorescent probe and therapeutic agent, as well as investigating its mechanism of action and effects on different cell types and organisms.
Métodos De Síntesis
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chlorophenylethylamine with 3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reacted with acryloyl chloride to form this compound. The reaction process requires careful control of reaction conditions such as temperature, time, and reagent concentration to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide has been studied extensively for its potential biological activities. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-15-5-1-3-14(11-15)9-10-19-17(21)8-7-13-4-2-6-16(12-13)20(22)23/h1-8,11-12H,9-10H2,(H,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKMYXBQQKLTA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)



![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)